molecular formula C10H8BrN3O B11849838 3-Amino-7-bromoquinoline-2-carboxamide

3-Amino-7-bromoquinoline-2-carboxamide

Cat. No.: B11849838
M. Wt: 266.09 g/mol
InChI Key: DXTVWOPTYZNOKP-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Amino-7-bromoquinoline-2-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous ethanol as a solvent, copper salts as catalysts, and ligands like proline . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinoline derivatives .

Scientific Research Applications

3-Amino-7-bromoquinoline-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

3-Amino-7-bromoquinoline-2-carboxamide can be compared with other similar compounds in the quinoline family, such as:

    Quinoline: The parent compound with a simpler structure and broad applications in medicinal chemistry.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    8-Hydroxyquinoline: A compound with significant antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

3-amino-7-bromoquinoline-2-carboxamide

InChI

InChI=1S/C10H8BrN3O/c11-6-2-1-5-3-7(12)9(10(13)15)14-8(5)4-6/h1-4H,12H2,(H2,13,15)

InChI Key

DXTVWOPTYZNOKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)N)C(=O)N)Br

Origin of Product

United States

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